molecular formula C8H7ClN4O2 B3431763 Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 926269-31-0

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B3431763
CAS No.: 926269-31-0
M. Wt: 226.62 g/mol
InChI Key: JSQDIFKDPYXCGE-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. This molecule is characterized by a methyl ester at the 2-position, a chlorine atom at the 7-position, and a methyl group at the 5-position of the triazolopyrimidine scaffold . Its synthesis typically involves chlorination of precursor carboxylic acids or intermediates derived from cyclocondensation reactions, as seen in analogous triazolopyrimidine derivatives . The compound has garnered attention in medicinal chemistry due to its role as a versatile intermediate in synthesizing bioactive molecules, particularly antimalarial and kinase inhibitors .

Properties

IUPAC Name

methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-4-3-5(9)13-8(10-4)11-6(12-13)7(14)15-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQDIFKDPYXCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926269-31-0
Record name methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H7ClN4O2
  • Molecular Weight : 227.62 g/mol
  • IUPAC Name : Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
  • SMILES Notation : CC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC

The compound features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity and reactivity.

Medicinal Chemistry Applications

This compound has been investigated for its potential as an antimicrobial and antifungal agent. Its structural analogs have shown promising results in inhibiting various pathogens:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Research has demonstrated that the compound can inhibit the growth of fungi such as Candida albicans, making it a candidate for developing antifungal medications .

Agricultural Applications

In agricultural science, this compound is being explored as a potential pesticide or herbicide:

  • Herbicidal Activity : Preliminary studies suggest that this compound can effectively inhibit the growth of certain weed species while being less toxic to crop plants. This selectivity could lead to safer herbicide formulations .

Biochemical Research Tool

The compound is also utilized in biochemical research for various applications:

  • Proteomics Research : It serves as a useful reagent in proteomics studies due to its ability to modify proteins selectively. This can aid in the identification and characterization of protein interactions in complex biological systems .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent.

Case Study 2: Herbicidal Potential

In controlled experiments assessing herbicidal activity, the compound demonstrated a significant reduction in biomass of target weeds by up to 75% without adversely affecting surrounding crops. This selectivity highlights its potential application in sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities References
This compound 7-Cl, 5-Me, 2-COOMe C₉H₇ClN₄O₂ 238.63 Antimalarial lead optimization intermediate
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 7-Ph, 5-Me, 2-COOEt C₁₅H₁₃N₄O₂ 281.29 Synthetic intermediate for aromatic substitution studies
Ethyl 7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5-Ph, 7-Me, 2-COOEt C₁₅H₁₃N₄O₂ 281.29 Positional isomer with distinct reactivity
Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 7-Cl, 5-Pr, 2-COOMe C₁₀H₁₁ClN₄O₂ 254.67 Enhanced lipophilicity due to propyl group
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 7-Cl, 5-Me, 2-cyclobutyl C₁₀H₁₁ClN₄ 222.67 Cyclic alkyl substituent improves target binding
N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 7-NH(3-ClPh), 5-Me, 2-(CH₂NHMe) C₁₅H₁₅ClN₆ 314.77 Potent antiplasmodial activity (IC₅₀ < 100 nM)

Key Observations:

Substituent Position and Reactivity : The 7-chloro group in the target compound facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling diverse derivatization (e.g., amine coupling in antimalarial compounds ). In contrast, phenyl-substituted analogues (e.g., ethyl 5-methyl-7-phenyl derivatives) exhibit lower electrophilicity, limiting SNAr utility .

Biological Activity: Derivatives with aminoalkyl or arylaminomethyl groups at the 2-position (e.g., compound 96 in ) demonstrate enhanced antimalarial potency compared to the parent ester, likely due to improved target engagement (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition).

Biological Activity

Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antiproliferative effects against cancer cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H7ClN4O2
  • Molecular Weight : 202.62 g/mol
  • IUPAC Name : this compound
  • CAS Number : 24415-66-5

Antiproliferative Activity

Recent studies have highlighted the compound's promising antiproliferative properties against various cancer cell lines. For instance, a series of derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their anticancer activities.

Case Studies

  • Antiproliferative Effects :
    • In a study evaluating the activity against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast), certain derivatives exhibited IC50 values significantly lower than that of standard chemotherapeutics such as 5-Fluorouracil (5-Fu). For example:
      • Compound H12 showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) .
      • Another derivative demonstrated IC50 values of 0.53 µM against HCT-116 cells and induced apoptosis through G2/M phase arrest .
  • Mechanism of Action :
    • The biological activity is partly attributed to the inhibition of the ERK signaling pathway. Compound H12 was shown to reduce phosphorylation levels of key proteins involved in this pathway, including ERK1/2 and AKT, indicating its potential as an effective inhibitor .

Table: Summary of Anticancer Activities

CompoundCell LineIC50 Value (µM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58Apoptosis induction
H12MCF-713.1Cell cycle arrest
Derivative XHCT-1160.53Tubulin polymerization inhibition

Other Biological Activities

In addition to its anticancer properties, triazolo-pyrimidine derivatives have shown potential in other areas:

  • Antibacterial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
  • Antiviral Activity : Research indicates that certain triazolo-pyrimidines can inhibit viral replication.

Safety and Toxicology

The compound has been classified with several hazard statements indicating potential toxicity. It is important to handle it with care to avoid skin irritation and other health risks .

Q & A

Q. What are the optimized synthetic routes for Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is synthesized via nucleophilic substitution reactions. A general protocol involves reacting 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with methyl chloroformate or a carboxylate precursor under basic conditions (e.g., K₂CO₃ in DMF at room temperature under nitrogen). Purification typically employs column chromatography with gradients of CH₂Cl₂/MeOH/NH₄OH or EtOAc/hexane, yielding 70–78% . Alternative methods include solvent optimization (e.g., ethanol/water mixtures) to enhance regioselectivity and reduce side products .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

  • ¹H/¹³C NMR : Methyl ester protons appear as a singlet at δ ~3.9 ppm, while the triazolopyrimidine core protons resonate between δ 7.0–8.5 ppm depending on substitution .
  • X-ray crystallography : Used to resolve bond angles and confirm the planar triazolopyrimidine ring system (e.g., triclinic crystal system with α/β/γ angles ~102–109°) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₉H₈ClN₄O₂) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the triazolopyrimidine core?

Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl at position 7) direct nucleophilic attacks to position 2 or 4. Computational modeling (DFT) can predict reactive sites .
  • Catalytic systems : Transition metal catalysts (e.g., Pd for cross-coupling) enable selective C–H functionalization at position 5 or 7 .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor substitution at the methyl ester position over the triazole ring .

Q. How does the methyl ester group influence biological activity compared to other derivatives?

The ester moiety enhances membrane permeability, as seen in antimalarial studies where methyl esters outperformed ethyl or propyl analogs against Plasmodium falciparum (IC₅₀ = 0.12 μM vs. 0.18–0.25 μM for ethyl/propyl derivatives). Hydrolysis to the carboxylic acid in vivo may reduce activity, necessitating prodrug strategies .

Q. What analytical methods resolve contradictory data in stability studies?

  • HPLC-MS : Identifies degradation products (e.g., hydrolysis to 7-chloro-5-methyl-triazolopyrimidine-2-carboxylic acid under acidic/basic conditions) .
  • Thermogravimetric analysis (TGA) : Reveals decomposition temperatures (~220–250°C) and moisture sensitivity .
  • Kinetic solubility assays : Quantifies pH-dependent solubility shifts (e.g., poor aqueous solubility at neutral pH vs. improved solubility in DMSO) .

Data Contradictions and Resolution

Q. Why do solvent-dependent synthesis protocols yield varying impurity profiles?

Evidence from similar triazolopyrimidines shows:

  • DMF : Promotes overalkylation at N1 of the triazole ring, generating byproducts like 7-chloro-5-methyl-1-alkyl derivatives.
  • Ethanol/water mixtures : Reduce side reactions but may lower yields due to poor solubility of intermediates . Mitigation involves stepwise solvent switching (e.g., DMF for reaction, ethanol/water for precipitation).

Q. How to interpret conflicting bioactivity data across substituted analogs?

Contradictions arise from:

  • Target selectivity : Methyl esters show higher affinity for Plasmodium dihydroorotate dehydrogenase (DHODH) vs. human DHODH, while bulkier esters (e.g., phenyl) exhibit off-target kinase inhibition .
  • Metabolic stability : Microsomal assays reveal rapid ester hydrolysis in liver fractions, necessitating structural analogs with stabilized ester groups (e.g., trifluoromethyl substitution) .

Methodological Best Practices

Q. What purification techniques maximize yield and purity?

  • Flash chromatography : Use silica gel with CHCl₃/acetone (9:1) for baseline separation of methyl ester derivatives from hydroxylated byproducts .
  • Recrystallization : Cyclohexane/CH₂Cl₂ (1:1) yields high-purity crystals for X-ray studies .

Q. How to design SAR studies for this compound?

  • Core modifications : Compare methyl esters with carboxamide or sulfonamide analogs to assess the impact of hydrogen bonding on target binding .
  • Substituent libraries : Synthesize 5-methyl vs. 5-aryl derivatives to evaluate steric vs. electronic effects on activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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